Methyl 3-{[(4-Bromophenyl)thio]methyl}benzoate
Description
Methyl 3-{[(4-Bromophenyl)thio]methyl}benzoate is a methyl ester derivative featuring a 4-bromophenylthio methyl group attached to the meta position of the benzoate ring.
Properties
IUPAC Name |
methyl 3-[(4-bromophenyl)sulfanylmethyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2S/c1-18-15(17)12-4-2-3-11(9-12)10-19-14-7-5-13(16)6-8-14/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUMHZKTLNPVBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CSC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 3-{[(4-Bromophenyl)thio]methyl}benzoate typically involves the reaction of 4-bromothiophenol with methyl 3-bromomethylbenzoate under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
Methyl 3-{[(4-Bromophenyl)thio]methyl}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Scientific Research Applications
Methyl 3-{[(4-Bromophenyl)thio]methyl}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s antibacterial properties make it useful in studying bacterial growth inhibition.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism by which Methyl 3-{[(4-Bromophenyl)thio]methyl}benzoate exerts its antibacterial effects involves the inhibition of bacterial cell wall synthesis. The compound targets specific enzymes involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall. By inhibiting these enzymes, the compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death .
Comparison with Similar Compounds
Structural Comparisons
Substituent Effects on the Benzoate Core
The compound’s structural analogs vary in substituent type, position, and electronic effects:
Key Observations :
- Electron Effects : The 4-bromophenylthio group in the target compound introduces moderate electron-withdrawing effects, contrasting with the electron-donating methoxy group in Methyl 3-(4-methoxyphenyl)benzoate .
- Bulk and Solubility: The adenosine-thio derivative () has a bulky, polar substituent, likely reducing lipophilicity compared to the smaller bromophenylthio group .
Key Observations :
- The adenosine-thio derivatives () achieve higher yields (up to 91%) due to optimized coupling conditions .
- Lower yields in (41%) highlight challenges in amide bond formation under specific conditions .
Key Observations :
Physicochemical Properties
Substituents significantly influence melting points, solubility, and stability:
- Lipophilicity: The bromophenylthio group enhances lipophilicity compared to polar adenosine-thio derivatives .
- Stability : Thioether linkages (as in the target compound) are generally stable under physiological conditions, unlike ester or amide groups prone to hydrolysis .
Biological Activity
Methyl 3-{[(4-Bromophenyl)thio]methyl}benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its notable biological activities, particularly its antibacterial and potential anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- Chemical Formula : CHBrOS
- Molecular Weight : 305.19 g/mol
The presence of the bromophenyl group and the thioether functionality contributes to its biological activity, particularly in inhibiting bacterial growth and potentially affecting cancer cell lines.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. It has been shown to inhibit the growth of several pathogenic bacteria, including:
- Staphylococcus aureus
- Pseudomonas aeruginosa
The mechanism of action primarily involves the inhibition of bacterial cell wall synthesis. The compound targets specific enzymes involved in the biosynthesis of peptidoglycan, disrupting cell wall integrity and leading to bacterial cell lysis and death.
Table 1: Antibacterial Activity Data
| Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of thioether derivatives, compounds structurally related to this compound were tested against A549 lung carcinoma cells. The results indicated an IC value of approximately 10 µM, suggesting moderate cytotoxicity .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Antibacterial Mechanism : Inhibition of peptidoglycan biosynthesis leads to compromised bacterial cell walls.
- Anticancer Mechanism : Potential pathways include apoptosis induction through caspase activation and disruption of cell cycle progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
